

# A Comparative Guide to Validated HPLC Methods for Accurate Levamisole Phosphate Detection

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## Compound of Interest

Compound Name: *Levamisole phosphate*

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For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like **Levamisole phosphate** is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides an objective comparison of several validated HPLC methods for **Levamisole phosphate** detection, supported by experimental data to aid in method selection and implementation.

## Experimental Protocols

Detailed methodologies for five distinct validated HPLC methods are presented below. These methods have been selected based on variations in their chromatographic conditions, offering a range of options for different analytical needs.

### Method 1: Isocratic Elution with Acetonitrile/Water

A straightforward reverse-phase isocratic method suitable for routine analysis.<sup>[1][2]</sup>

- Mobile Phase: A mixture of Acetonitrile and Water (80:20 v/v).<sup>[1]</sup>
- Column: YMC C18 isocratic column (250 mm × 4.6 mm i.d., 5 µm particle size).<sup>[2]</sup>
- Flow Rate: 0.7 ml/min.<sup>[1]</sup>

- Detection: UV detection at 217 nm.[1]
- Temperature: Ambient.[1][2]
- Injection Volume: 20 µl.

#### Method 2: Isocratic Elution with Phosphate Buffer/Acetonitrile at Low pH

This method is designed for the simultaneous estimation of Levamisole and Albendazole.[3]

- Mobile Phase: A mixture of 20 mM Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>) buffer (pH 3.5) and Acetonitrile (30:70 v/v).[3]
- Column: Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm particle size).[3]
- Flow Rate: 1.0 ml/min.[3]
- Detection: UV detection at 224 nm.[3]
- Injection Volume: 20 µl.[3]

#### Method 3: Isocratic Elution with Methanol/Orthophosphoric Acid

A rapid method utilizing a methanol-based mobile phase.[4][5]

- Mobile Phase: A mixture of Methanol and 0.1% Ortho-phosphoric acid (80:20% v/v).[4][5]
- Column: Agilent C18 (250mm × 4.6 mm).[4]
- Flow Rate: 0.9 ml/min.[4][5]
- Detection: UV detection at 227 nm.[4][5]
- Injection Volume: 20 µl.[4][5]

#### Method 4: USP Gradient Method

The official method detailed in the United States Pharmacopeia (USP) for Levamisole Hydrochloride Tablets, employing a gradient elution.[6]

- Mobile Phase:
  - Solution A: 0.75% solution of monobasic ammonium phosphate in water, adjusted to pH 7.0 with diisopropylamine.[6]
  - Solution B: Acetonitrile.[6]
  - A variable mixture (gradient) of Solution A and Solution B is used.[6]
- Column: A 4.6-mm × 10-cm column that contains 3-μm packing L1 (C18).[6]
- Flow Rate: Approximately 2 ml/min.[6]
- Detection: UV detection at 215 nm.[6]

#### Method 5: Isocratic Elution with Phosphate Buffer at High pH

This stability-indicating method uses a C8 column and a high pH mobile phase.[7][8]

- Mobile Phase: A mixture of phosphate buffer (pH 8.0) and Acetonitrile (70:30 v/v).[7][8]
- Column: C8 column (250 × 4.6 mm, 5 μm particle size).[7]
- Flow Rate: 1.5 ml/min.[7]
- Detection: UV detection at 215 nm.[7]

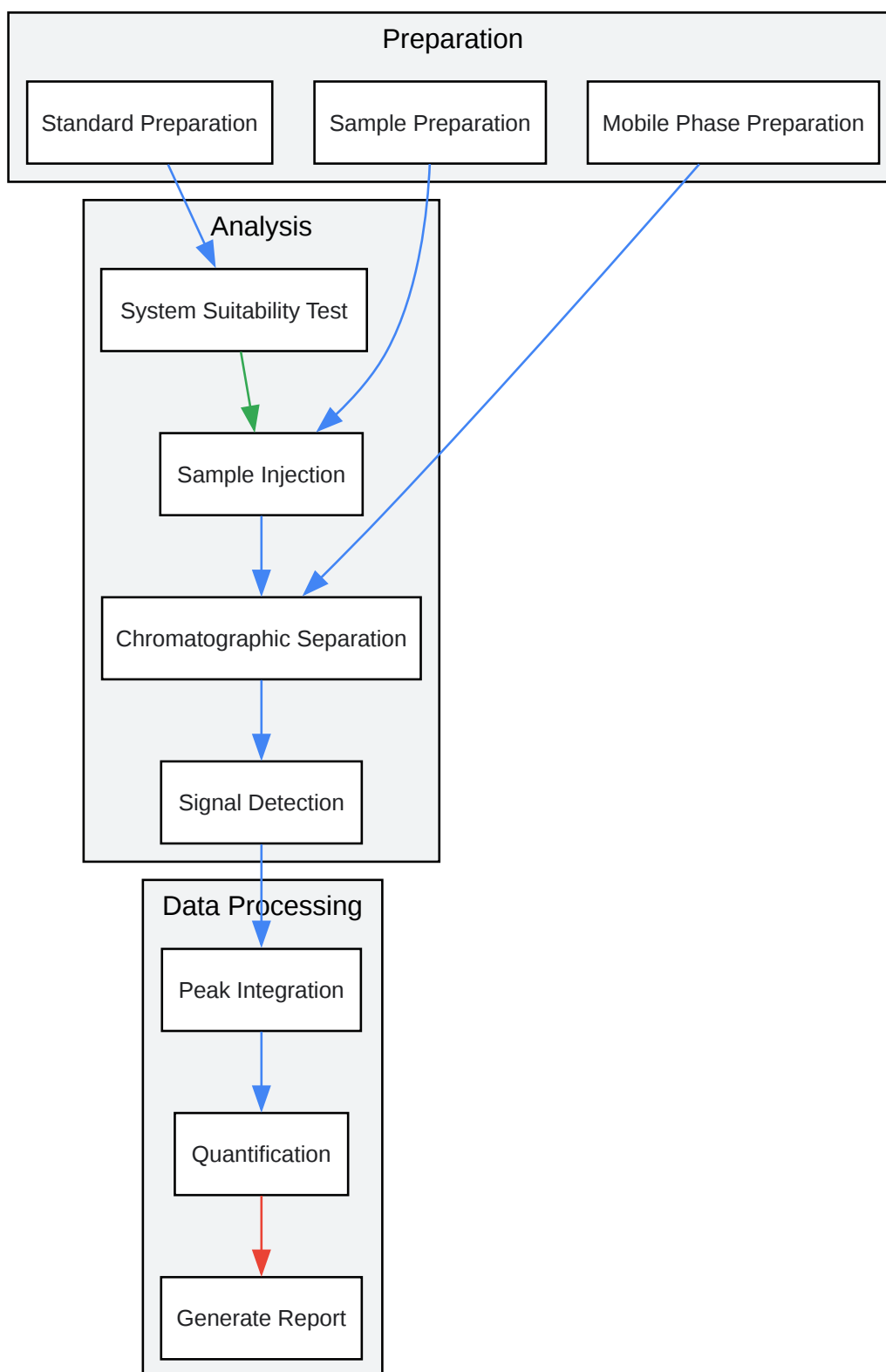
## Data Presentation: Comparison of Method Performance

The following table summarizes the quantitative performance data for the described HPLC methods, allowing for a direct comparison of their key validation parameters.

Parameter	Method 1	Method 2	Method 3	Method 4 (USP)	Method 5
Linearity Range (µg/ml)	10-50[1]	15-45[3]	10-60[4]	5.14-25.70[9]	10-50[7]
Correlation Coefficient (r <sup>2</sup> )	0.9999[1][2]	0.9975[3]	>0.999	0.9998[9]	1.0000[7]
Accuracy (%) Recovery)	98.8%-101.1%[1]	99.66%[3]	99.17% to 101.65%[4]	98.3%[9]	98.4–100.7%[7]
Precision (%RSD)	< 2%[1]	0.46[3]	< 2%[4]	0.56%[9]	< 2%[7]
LOD (µg/ml)	0.204[1]	2.08[3]	Not Reported	Not Reported	0.29[7]
LOQ (µg/ml)	0.673[1]	6.03[3]	Not Reported	Not Reported	0.89[7]
Retention Time (min)	6.5[1]	2.350[3]	Not Reported	Not Reported	6.210[7]

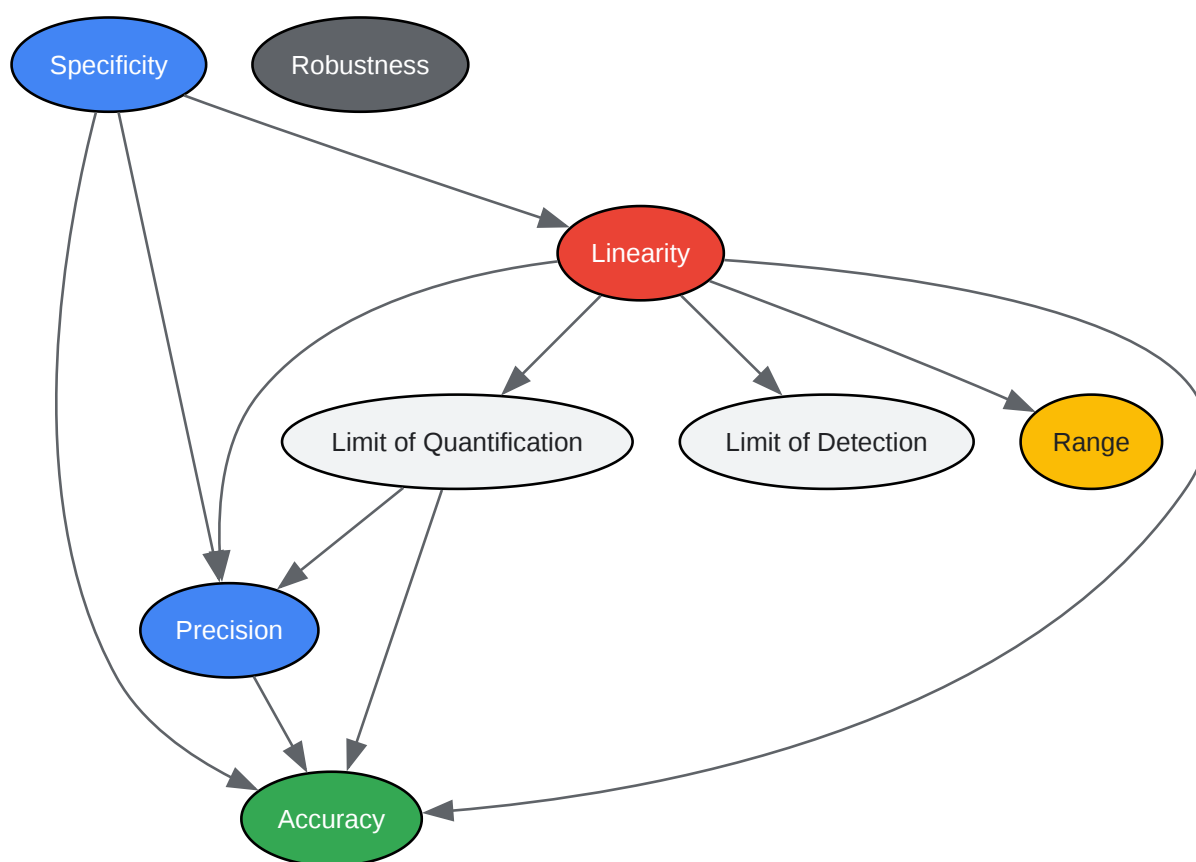
## Visualizing the Workflow and Validation Logic

To better understand the processes involved in HPLC method validation, the following diagrams illustrate a typical experimental workflow and the logical dependencies between key validation parameters.



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Caption: General experimental workflow for HPLC analysis.



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Caption: Logical relationships in HPLC method validation.

## Objective Comparison and Discussion

Choosing the most suitable HPLC method depends on the specific analytical requirements, such as the need for high sensitivity, rapid sample throughput, or compliance with pharmacopeial standards.

- Method 1 offers a good balance of simplicity and performance.[1][2] Its primary advantage is the use of a simple acetonitrile/water mobile phase, which is easy to prepare and reduces experimental variability. The retention time is relatively longer compared to some other methods.[1]
- Method 2 is specifically developed for the simultaneous analysis of Levamisole and another anthelmintic, Albendazole.[3] The use of a buffered mobile phase at a controlled pH of 3.5

ensures consistent ionization and retention of the analytes.[3] Its LOQ is notably higher, making it less suitable for trace analysis.[3]

- Method 3 provides a rapid analysis by using a high percentage of organic modifier (methanol) and a higher flow rate.[4][5] This can be advantageous for high-throughput screening. The use of ortho-phosphoric acid helps in achieving sharp peak shapes.[4]
- Method 4 (USP Method) is the benchmark for regulatory compliance.[6] The gradient elution is designed to resolve potential impurities and degradation products, making it a robust stability-indicating method. However, gradient methods are generally more complex to set up and may require longer equilibration times between runs.[7]
- Method 5 is another stability-indicating method that uses a C8 column, which can offer different selectivity compared to the more common C18 columns.[7][8] The high pH of the mobile phase can be beneficial for the retention and peak shape of basic compounds like Levamisole.[7]

## Conclusion

The selection of an appropriate HPLC method for **Levamisole phosphate** detection should be guided by the specific analytical goals. For routine quality control, a simple isocratic method like Method 1 or Method 3 may be sufficient. When analyzing complex mixtures or for stability studies, a more robust gradient method such as the USP Method (Method 4) or the high-pH Method 5 would be more appropriate. Method 2 is the clear choice when simultaneous analysis with Albendazole is required.[3] It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles outlined by regulatory bodies such as the ICH.

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